5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide
Description
Structure and Key Features:
5-Bromo-N-methoxy-N-methylpyrimidine-4-carboxamide is a pyrimidine derivative featuring a bromine atom at the 5-position and a carboxamide group at the 4-position. The carboxamide nitrogen is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research .
For example, similar pyrimidine carboxamides are synthesized by reacting halogenated pyrimidine precursors (e.g., 5-bromo-2-chloropyrimidine derivatives) with amines or amides under catalytic conditions .
Applications:
Pyrimidine carboxamides are widely explored as kinase inhibitors, antiviral agents, and intermediates in drug discovery. The bromine atom enhances electrophilicity, enabling cross-coupling reactions for further functionalization .
Properties
IUPAC Name |
5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-11(13-2)7(12)6-5(8)3-9-4-10-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXZDSPXMFMBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=NC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide typically involves the bromination of a pyrimidine precursor. One common method includes the reaction of 5-bromopyrimidine with N-methoxy-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyrimidine ring.
Hydrolysis: The methoxy and methyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Hydrolysis Products: Carboxylic acids or alcohols derived from the methoxy and methyl groups.
Scientific Research Applications
5-Bromo-N-methoxy-N-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-bromo-N-methoxy-N-methylpyrimidine-4-carboxamide with structurally related compounds:
Key Comparative Insights
Halogen Effects :
- Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to chlorine (Cl) in 4,6-dichloro-5-methoxypyrimidine . Bromine’s larger atomic radius may enhance π-stacking interactions in biological targets .
- Fluorine (F) in 5-fluoro-N-methoxy-N-methyl-2-pyridinecarboxamide offers stronger electronegativity, influencing electronic distribution and binding affinity differently than Br .
Amide Substitutions :
- The N-methoxy-N-methyl group in the target compound improves solubility compared to benzyl-substituted amides (e.g., N-[(5-bromo-2-methoxyphenyl)methyl]-... ), which exhibit higher lipophilicity but reduced aqueous solubility .
Ring Systems :
- Pyrimidine derivatives generally exhibit higher metabolic stability than pyridine analogs due to additional nitrogen atoms, which influence hydrogen-bonding capacity and bioavailability .
Biological Activity :
- Compounds with methylsulfanyl groups (e.g., N-[(5-bromo-2-methoxyphenyl)methyl]-... ) show enhanced hydrophobic interactions in enzyme binding pockets, whereas methoxy groups improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
